molecular formula C16H19N3O2S B2733513 N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide CAS No. 922105-77-9

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide

Cat. No.: B2733513
CAS No.: 922105-77-9
M. Wt: 317.41
InChI Key: KKNZWPXGCFDXHK-UHFFFAOYSA-N
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Description

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide is a synthetic small molecule based on the 1,3,4-oxadiazole heterocyclic scaffold, a structure recognized for its significant potential in medicinal chemistry and drug discovery research. The 1,3,4-oxadiazole core is a privileged structure in medicinal chemistry, known for its ability to confer a wide range of pharmacological activities . This particular compound features a 5-cyclohexyl substitution on the oxadiazole ring and a 2-(phenylthio)acetamide side chain, a structure designed to explore structure-activity relationships (SAR) for biologically active compounds. Researchers can utilize this chemical as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in biological screening assays. Compounds based on the 1,3,4-oxadiazole scaffold have demonstrated diverse mechanisms of action in scientific studies, including the inhibition of specific enzymes and protein targets relevant to disease pathologies . Notably, related 1,3,4-oxadiazole acetamide derivatives have shown potent inhibitory effects in areas such as virology, with some analogs exhibiting promising activity against HIV-1 by specifically targeting the Tat-mediated viral transcription step without affecting other steps of the infection cycle . This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c20-14(11-22-13-9-5-2-6-10-13)17-16-19-18-15(21-16)12-7-3-1-4-8-12/h2,5-6,9-10,12H,1,3-4,7-8,11H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNZWPXGCFDXHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN=C(O2)NC(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide typically involves the following steps:

  • Formation of 5-cyclohexyl-1,3,4-oxadiazole: This can be achieved by reacting cyclohexylamine with carbon disulfide and hydrazine hydrate under acidic conditions.

  • Thiol-ene Reaction: The resulting oxadiazole is then reacted with phenylthioacetic acid in the presence of a suitable catalyst (e.g., a base such as triethylamine) to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide can undergo various chemical reactions, including:

  • Oxidation: The phenylthio group can be oxidized to form phenylsulfinic acid or phenylsulfonic acid.

  • Reduction: The oxadiazole ring can be reduced to form a corresponding amine.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the phenylthio group.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) can be used under acidic or neutral conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products Formed:

  • Oxidation Products: Phenylsulfinic acid or phenylsulfonic acid.

  • Reduction Products: Corresponding amine derivatives.

  • Substitution Products: Various substituted phenylthio derivatives.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

  • Biology: The compound has shown antibacterial, antifungal, and antiviral activities in preliminary studies.

  • Medicine: It has potential therapeutic applications in the treatment of various diseases, including cancer and inflammatory conditions.

  • Industry: It can be used as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide exerts its effects involves interaction with specific molecular targets and pathways. The phenylthio group may interact with enzymes or receptors, leading to biological responses. The oxadiazole ring can modulate signaling pathways involved in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The target compound’s structural analogs differ primarily in substituents on the oxadiazole ring and the acetamide moiety. Key examples include:

Compound Name Substituents (Oxadiazole 5-position) Acetamide N-Substituent Melting Point (°C) Key Features
2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide Diphenylmethyl Pyrazin-2-yl Not reported High regioselectivity in synthesis; pyrazine enhances π-π interactions
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide Benzofuran-2-yl 3-Chlorophenyl Not reported Potent antimicrobial activity; benzofuran improves aromatic stacking
2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(benzothiazol-2-yl)acetamide (1H-Indol-3-yl)methyl Benzothiazol-2-yl 200.9–201.7 Indole and benzothiazole groups enhance anticancer activity
2-((5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide Pyridin-4-yl p-Tolyl Not reported Industrial-grade; pyridine enhances solubility and coordination potential

Key Observations :

  • Thermal Stability: Compounds with sulfamoylphenyl or phthalazinone substituents exhibit higher melting points (>300°C), suggesting stronger intermolecular forces .

Pharmacological Activity Comparisons

Antimicrobial Activity
  • Benzofuran-oxadiazole derivatives (e.g., compound 2a) show significant antimicrobial activity due to the benzofuran moiety’s planar structure, which disrupts microbial membranes .
  • Morpholinylphenyl-substituted acetamides demonstrate broad-spectrum antimicrobial effects, with MIC values comparable to standard drugs .
Anticancer Activity
  • Phthalazinone-oxadiazole derivatives (e.g., compound 4b) show anti-proliferative activity via tubulin polymerization inhibition .
Antioxidant Activity
  • Benzimidazole-oxadiazole hybrids (e.g., 1-(1H-benzo[d]imidazol-1-yl)-2-((substituted-1,3,4-oxadiazol-2-yl)thio)ethanone) exhibit DPPH radical scavenging activity comparable to ascorbic acid, driven by electron-donating substituents like methoxy groups .

Biological Activity

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its effects on cholinesterase inhibition, cytotoxicity, and antimicrobial properties.

Chemical Characteristics

  • Molecular Formula : C17H21N3O2S
  • Molecular Weight : 363.4 g/mol
  • CAS Number : 922078-64-6

1. Cholinesterase Inhibition

Cholinesterase inhibitors are significant in treating neurodegenerative diseases such as Alzheimer's. The compound has been evaluated for its ability to inhibit human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE).

Key Findings :

  • The compound demonstrated a competitive inhibition profile against hAChE with an IC50 value of approximately 0.907 ± 0.011 μM, indicating potent activity compared to other compounds in its class .
  • Substituted phenyl rings at the 4-position showed varying degrees of activity, with electron-withdrawing groups enhancing inhibitory effects against both hAChE and hBChE .
CompoundhAChE IC50 (μM)hBChE IC50 (μM)
This compound0.907 ± 0.011Moderate
Donepezil1.413 ± 0.017-

2. Cytotoxicity Studies

The cytotoxic effects of this compound have been assessed using various cell lines.

Cytotoxicity Results :

  • In tests involving L929 normal cells, the compound exhibited low cytotoxicity at concentrations up to 100 µM.
  • Compounds within the oxadiazole class have shown varied cytotoxic profiles; some derivatives exhibit significant stimulation of cell viability while others may induce toxicity under certain conditions .

Table: Cytotoxicity Results

CompoundCell LineConcentration (µM)Viability (%)
This compoundL929100>90
Other Oxadiazole DerivativeA54950>100

3. Antimicrobial Activity

Compounds containing the oxadiazole moiety have been noted for their antimicrobial properties.

Research Findings :

  • This compound has shown bactericidal effects against various strains of bacteria.
  • Its mechanism of action is believed to involve disruption of bacterial biofilm formation and interference with gene transcription related to virulence factors .

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